REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:12]([S:14][CH3:15])=[S:13].II>CS(C)=O>[CH3:10][N:5]1[C:4](=[O:11])[C:3]2=[C:12]([S:14][CH3:15])[S:13][N:1]=[C:2]2[N:7]([CH3:8])[C:6]1=[O:9]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
quenched into water (200 ml), solid
|
Type
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CUSTOM
|
Details
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separated out
|
Type
|
FILTRATION
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Details
|
was filtered
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Type
|
WASH
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Details
|
washed with saturated solution of sodium thiosulphate (150 ml), water (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 13.4 g as an off white solid
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Name
|
|
Type
|
|
Smiles
|
CN1C(N(C=2C(C1=O)=C(SN2)SC)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |